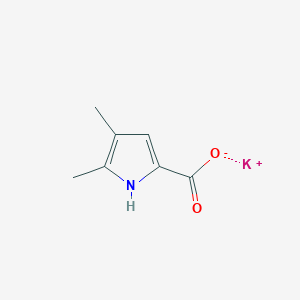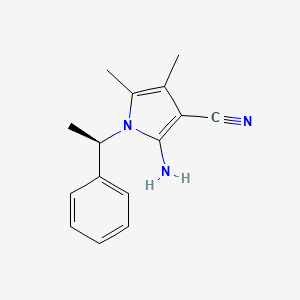![molecular formula C8H6BrF3N4 B12855687 8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a triazolopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve heating the reactants in a microwave oven for a short duration, resulting in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions, such as temperature, time, and reactant concentrations, to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Condensation Reactions: The triazolopyridine core can participate in condensation reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound would depend on the type of reaction and the reagents used. For example, substitution reactions would yield products where the bromine atom is replaced by another group.
Applications De Recherche Scientifique
8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound shares the triazolopyridine core but lacks the trifluoroethyl group.
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of both the bromine atom and the trifluoroethyl group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C8H6BrF3N4 |
|---|---|
Poids moléculaire |
295.06 g/mol |
Nom IUPAC |
8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C8H6BrF3N4/c9-5-2-1-3-16-6(5)14-15-7(16)13-4-8(10,11)12/h1-3H,4H2,(H,13,15) |
Clé InChI |
HJOQBDCUCFBYGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NN=C2NCC(F)(F)F)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)







![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)


![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
